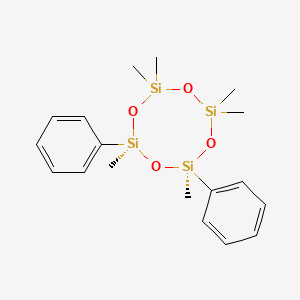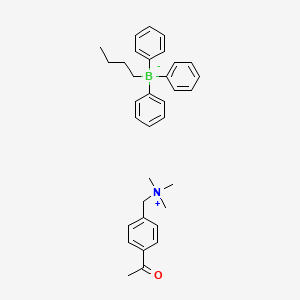
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- is a chemical compound belonging to the family of organosilicon compounds It is characterized by a cyclic structure consisting of silicon and oxygen atoms, with phenyl and methyl groups attached to the silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- typically involves the reaction of appropriate silanes with phenyl and methyl substituents. One common method involves the use of hydrosilylation reactions, where silanes are reacted with alkenes in the presence of a catalyst to form the desired cyclotetrasiloxane compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: Substitution reactions can replace the phenyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, influencing various biochemical processes. Its unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
- 2,4,6,8-Tetramethylcyclotetrasiloxane
- 1,3,5,7-Tetramethylcyclotetrasiloxane
Uniqueness
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- stands out due to its specific arrangement of phenyl and methyl groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Propriétés
Numéro CAS |
33204-75-0 |
|---|---|
Formule moléculaire |
C18H28O4Si4 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
(6R,8S)-2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3/t25-,26+ |
Clé InChI |
SQMDVANNTDBLCG-WMPKNSHKSA-N |
SMILES isomérique |
C[Si@]1(O[Si@](O[Si](O[Si](O1)(C)C)(C)C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)


![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)





